molecular formula C19H27N3O3S2 B2670967 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide CAS No. 946366-33-2

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2670967
CAS RN: 946366-33-2
M. Wt: 409.56
InChI Key: UTMWTJYNJCIISJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a thiophene ring, a sulfonamide group, a morpholinoethyl group, and a dimethylamino phenyl group. These groups could potentially influence the compound’s reactivity, solubility, and other properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophene ring might be introduced via a Paal-Knorr synthesis or similar method. The sulfonamide could be introduced via a sulfonation reaction, and the morpholinoethyl and dimethylamino phenyl groups could be added via nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the various functional groups. The thiophene ring is aromatic and planar, while the sulfonamide, morpholinoethyl, and dimethylamino phenyl groups could introduce steric hindrance and influence the overall shape of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions. The morpholinoethyl and dimethylamino phenyl groups might be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the sulfonamide, morpholinoethyl, and dimethylamino phenyl groups could increase the compound’s polarity and solubility in polar solvents .

Scientific Research Applications

Sulfonamides in Therapeutic Research

Sulfonamides have a rich history in medicinal chemistry, being one of the first classes of antimicrobial agents discovered. Their applications have expanded significantly over the years to include not just antibacterial uses but also antiviral, antifungal, and anticancer activities. Research has delved into novel sulfonamide derivatives for targeting various diseases, with a significant focus on their role as carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, obesity, and cancer. The development of sulfonamide CAIs has led to enhanced therapeutic options for glaucoma management through the reduction of intraocular pressure, showcasing the compound's utility in eye health (Carta, Scozzafava, & Supuran, 2012; Masini, Carta, Scozzafava, & Supuran, 2013).

Sulfonamides in Environmental Studies

The environmental impact of sulfonamides, particularly their presence in the environment due to agricultural use, has been a subject of extensive study. These compounds have been found to influence microbial populations in soil and water, potentially leading to antibiotic resistance and impacting human health globally. The need for effective bioremediation strategies to manage and mitigate the environmental presence of sulfonamides has been highlighted, with microbial degradation presenting a viable approach to reduce their impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Analytical Chemistry

Sulfonamides have also played a crucial role in the development of analytical methods, particularly in the detection and quantification of these compounds in various matrices. Techniques such as capillary electrophoresis have been applied to analyze sulfonamides, demonstrating the importance of these methods in ensuring the quality control of pharmaceutical formulations and in environmental monitoring (Hoff & Kist, 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of the sulfonamide, morpholinoethyl, and dimethylamino phenyl groups .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-15-4-9-19(26-15)27(23,24)20-14-18(22-10-12-25-13-11-22)16-5-7-17(8-6-16)21(2)3/h4-9,18,20H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWTJYNJCIISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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